Methylamino-PEG2-acid
Overview
Description
Methylamino-PEG2-acid is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives1. This compound contains a methylamino functional group (-NHCH3) attached to the end of a PEG chain, and a carboxylic acid group (-COOH) attached to the other end2.
Synthesis Analysis
The synthesis of N-methylated amino acids, which could be related to the synthesis of Methylamino-PEG2-acid, has been achieved through various chemical and biocatalytic approaches3. However, these methods often show incomplete stereoselectivity, low yields, or expensive co-factor regeneration3. A one-step conversion of sugars and methylamine to the N-methylated amino acid N-methyl-L-alanine has been developed3.
Molecular Structure Analysis
The Methylamino-PEG2-acid molecule contains a total of 30 atoms. There are 17 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms4. The molecule also contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 2 ethers (aliphatic)5.Chemical Reactions Analysis
While specific chemical reactions involving Methylamino-PEG2-acid are not readily available, it’s worth noting that N-methylated amino acids are found in various biological compounds3. N-methylation of amino acids has been shown to improve the pharmacokinetic properties of peptide drugs due to conformational changes, improved proteolytic stability, and/or higher lipophilicity3.
Physical And Chemical Properties Analysis
Methylamino-PEG2-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs6. Its molecular weight is 191.226.Scientific Research Applications
Application
“Methylamino-PEG2-acid” is used in the synthesis of N-methylamino acids, which are frequently incorporated into peptides for various studies of a biological or physical nature .
Method of Application
The N-methylamino acids are obtained by methylation of the parent derivative using sodium hydride and methyl iodide . Another method involves methylation of the p-toluenesulfonylamino acid followed by treatment with sodium in liquid ammonia .
Results
The N-methylamino acids obtained by these methods are optically pure .
Hydrogel Fabrication
Application
“Methylamino-PEG2-acid” is used in the fabrication of a pH-responsive hydrogel with good mechanical strength, which is highly desirable in applications such as sensors and tissue engineering .
Method of Application
A polyvinyl alcohol (PVA)/poly (2- (N, N′-dimethyl amino) ethyl methacrylate) (PDMAEMA)-poly (acrylic acid) (PAAc) hydrogel is produced via a double-network (DN) protocol . PDMAEMA-PVA semi-interpenetrating hydrogel is constructed as the first network by the polymerization and crosslinking of PDMAEMA, and then AAc is polymerized in presence of the first network to form a polyion complexation as the second network .
Results
The DN PVA/PDMAEMA-PAAc hydrogel exhibited satisfactory mechanical strength which depended significantly on the crosslinking density of the first layer of the network . An optimal tensile strength of 0.45 MPa and compressive strength of 1.2 MPa can be obtained for DN hydrogel, and the compressive strength was 480% higher than that of the single-network hydrogel . The DN hydrogel also showed a pH-responsive swelling behavior .
Chromatography and Analytical Methods
Application
“Methylamino-PEG2-acid”, as a type of PEG, can be used in chromatography and other closely related analytical methods .
Method of Application
PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods .
Results
In the presence of PEG, LC retention of macromolecules is altered and stability of their structure is maintained .
Drug Delivery Systems
Application
“Methylamino-PEG2-acid” could potentially be used in the development of drug delivery systems .
Method of Application
Poly (amino acid)s like γ-PGA, which can be chemically modified to introduce various drugs, have been used to prepare polymeric drugs, nanoparticles, and hydrogels .
Results
γ-PGA–drug conjugates, nanoparticles, and hydrogels fabricated from γ-PGA or its derivatives have wide application for drug delivery system and regenerative medical technique .
Separation Science
Application
“Methylamino-PEG2-acid”, as a type of PEG, can be used in separation science .
Method of Application
PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods .
Results
In the presence of PEG, LC retention of macromolecules is altered and stability of their structure is maintained .
Treatment of Various Diseases
Application
“Methylamino-PEG2-acid” could potentially be used in the treatment of various diseases .
Method of Application
Amino acids find key applications in immune function, cardiovascular and gastrointestinal (GI) health, treatment of liver diseases, fatigue, skeletal muscle damage, cancer prevention, burn, trauma and sepsis, maple urine disease and diabetes .
Results
The use of amino acids in these applications has shown promising results .
Safety And Hazards
While specific safety data for Methylamino-PEG2-acid is not readily available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective equipment, working in a well-ventilated area, and seeking immediate medical attention in case of exposure78910.
Future Directions
The development of peptide drugs, which could involve the use of Methylamino-PEG2-acid, has become one of the hottest topics in pharmaceutical research11. The substitution of an N-terminal glycine residue for sarcosine in an angiotensin II analog enhanced in vivo activity as a potential result of longer half-life against proteolytic degradation11. This suggests that the use of Methylamino-PEG2-acid and similar compounds could have promising future applications in the field of drug development11.
properties
IUPAC Name |
3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-9-3-5-13-7-6-12-4-2-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMTZREVKICMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamino-PEG2-acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.